N-[4-(tert-butylsulfamoyl)phenyl]-4-methoxybenzamide
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Overview
Description
N-[4-(tert-butylsulfamoyl)phenyl]-4-methoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the tert-butylsulfamoyl intermediate: This step involves the reaction of tert-butylamine with a sulfonyl chloride derivative to form the tert-butylsulfamoyl group.
Coupling with a phenyl ring: The tert-butylsulfamoyl intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Introduction of the methoxybenzamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(tert-butylsulfamoyl)phenyl]-4-methoxybenzamide can be compared with other similar compounds, such as:
N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxybenzamide: Similar structure but with a different position of the methoxy group.
N-[4-(tert-butylsulfamoyl)phenyl]-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-[4-(tert-butylsulfamoyl)phenyl]-3-iodo-4-methoxybenzamide: Similar structure but with an additional iodine atom.
These compounds share some chemical properties but may exhibit different reactivity and biological activities due to variations in their functional groups and molecular structures.
Properties
Molecular Formula |
C18H22N2O4S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H22N2O4S/c1-18(2,3)20-25(22,23)16-11-7-14(8-12-16)19-17(21)13-5-9-15(24-4)10-6-13/h5-12,20H,1-4H3,(H,19,21) |
InChI Key |
VYCQDYSTZOWBPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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